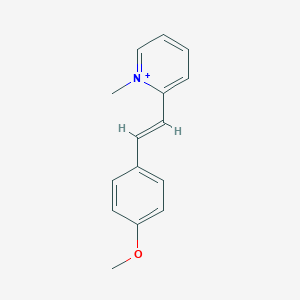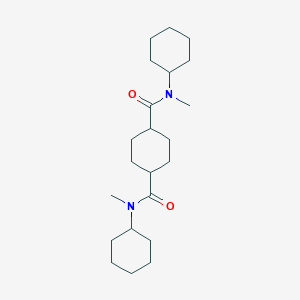
2-(4-Methoxystyryl)-1-methylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxystyryl)-1-methylpyridinium, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of neurotoxins.
Aplicaciones Científicas De Investigación
2-(4-Methoxystyryl)-1-methylpyridinium+ has been widely used as a neurotoxin to study the mechanisms of action and physiological effects of Parkinson's disease. It is also used to study the effects of other neurotoxins on the nervous system. This compound+ has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms.
Mecanismo De Acción
2-(4-Methoxystyryl)-1-methylpyridinium+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound+ include the selective destruction of dopaminergic neurons, a decrease in dopamine levels, and the development of Parkinson's disease-like symptoms. This compound+ has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methoxystyryl)-1-methylpyridinium+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, this compound+ is a toxic compound that requires careful handling and disposal. It also has limitations in terms of its ability to fully replicate the complex mechanisms of Parkinson's disease.
Direcciones Futuras
For 2-(4-Methoxystyryl)-1-methylpyridinium+ research include the development of more selective and less toxic neurotoxins and the use of this compound+ in drug discovery and the development of new treatments for Parkinson's disease.
Métodos De Síntesis
2-(4-Methoxystyryl)-1-methylpyridinium+ can be synthesized by the reaction of 4-methoxystyrene with methylpyridine under acidic conditions. This reaction results in the formation of this compound+ as a yellow crystalline powder.
Propiedades
Fórmula molecular |
C15H16NO+ |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
Clave InChI |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
SMILES canónico |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)

